Antifungal agent 51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16FN5OS |

|---|---|

Molecular Weight |

369.4 g/mol |

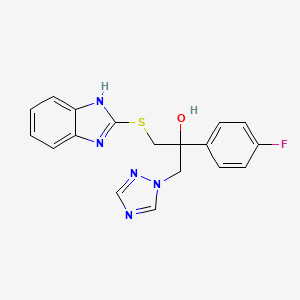

IUPAC Name |

1-(1H-benzimidazol-2-ylsulfanyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C18H16FN5OS/c19-14-7-5-13(6-8-14)18(25,9-24-12-20-11-21-24)10-26-17-22-15-3-1-2-4-16(15)23-17/h1-8,11-12,25H,9-10H2,(H,22,23) |

InChI Key |

LUOGHIFDYWBLNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(CN3C=NC=N3)(C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Compound 5c: A Review of Antifungal Activity Across Different Chemical Scaffolds

The designation "Compound 5c" has been assigned to several distinct chemical entities in scientific literature, each exhibiting a unique spectrum of antifungal activity. This technical guide provides an in-depth analysis of the available data for three such compounds, catering to researchers, scientists, and drug development professionals. The information is organized by the core chemical structure of each "Compound 5c" to avoid ambiguity.

Cationic Lipo-oxazole Compound 5c

A study investigating new treatments for drug-resistant Candida infections identified a series of quaternary ammonium compounds, among which the cationic lipo-oxazole designated as 5c demonstrated significant anti-Candida activity. This compound was found to be effective against both fluconazole-sensitive and fluconazole-resistant clinical isolates, as well as non-albicansCandida species.

Data Presentation: Antifungal Spectrum of Lipo-oxazole 5c

The minimum inhibitory concentration (MIC) values of this Compound 5c highlight its broad-spectrum activity against a range of Candida species.

| Fungal Strain | Sensitivity to Fluconazole | MIC of Compound 5c (µg/mL) |

| Candida spp. (various clinical isolates) | Sensitive and Resistant | 1.6 - 6.2 |

| Non-albicansCandida strains | Not specified | 1.6 - 6.2 |

This data is a summary of the findings reported in the referenced study[1].

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro antifungal activity of the cationic lipo-oxazole 5c was determined using a broth microdilution method, a standard procedure for assessing the susceptibility of fungi to antimicrobial agents.

Objective: To determine the minimum inhibitory concentration (MIC) of Compound 5c against various Candida strains.

Methodology:

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension was further diluted in culture medium to achieve the final desired inoculum concentration.

-

Compound Preparation: A stock solution of Compound 5c was prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound were then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Incubation: The standardized fungal inoculum was added to each well of the microtiter plate containing the serially diluted compound. The plates were incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours).

-

MIC Determination: Following incubation, the MIC was determined as the lowest concentration of Compound 5c that visibly inhibited fungal growth. This was often confirmed by measuring the optical density of the wells.

Visualizing the Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Imidazo[1,2-b]pyridazine Derivative 5c

In the search for novel agricultural fungicides, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. Among them, compound 5c was noted for its potent and broad-spectrum inhibitory activities against a variety of plant pathogenic fungi.

Data Presentation: Antifungal Spectrum of Imidazo[1,2-b]pyridazine 5c

While the available literature highlights the potent activity of this compound, specific quantitative data such as MIC or EC50 values for compound 5c were not detailed in the provided abstracts. The studies indicated that it was among the most active compounds in the series, showing strong inhibition of spore germination and germ tube growth.[2]

Experimental Protocols: Mycelial Growth Inhibition and Spore Germination Assays

The antifungal properties of this class of compounds were assessed through methods focusing on key fungal developmental stages.

Mycelial Growth Inhibition Assay:

-

Medium Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar - PDA) was prepared and autoclaved.

-

Compound Incorporation: The test compound (5c) was dissolved in a solvent and added to the molten agar at a desired final concentration. The agar was then poured into Petri dishes.

-

Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, was placed at the center of the compound-containing and control plates.

-

Incubation: The plates were incubated at a suitable temperature for several days.

-

Data Analysis: The diameter of the fungal colony was measured, and the percentage of growth inhibition was calculated relative to the control.

Spore Germination Assay:

-

Spore Suspension: Spores of the target fungus were harvested and suspended in a sterile liquid medium.

-

Treatment: The spore suspension was treated with different concentrations of Compound 5c.

-

Incubation: The treated spore suspension was incubated under conditions that promote germination.

-

Microscopic Examination: After incubation, a sample was observed under a microscope to determine the percentage of germinated spores compared to a non-treated control.

4-Aminoquinoline Derivative 5c

A study focused on the development of new antifungal agents for agriculture prepared a series of 4-aminoquinolines bearing a 1,3-benzodioxole moiety. Compound 5c from this series was evaluated for its in vivo protective efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum.

Data Presentation: Antifungal Activity of 4-Aminoquinoline 5c

The in vivo protective efficacy of this compound against S. sclerotiorum on rape leaves was noted.[3] However, specific quantitative data on the percentage of protection or in vitro MIC values were not available in the abstracts reviewed.

Experimental Protocols: In Vivo Protective Efficacy Assay

The ability of this compound to protect a host plant from fungal infection was assessed as follows:

-

Plant Preparation: Healthy rape leaves were selected and detached for the assay.

-

Compound Application: The leaves were sprayed with a solution of Compound 5c at a specific concentration. Control leaves were treated with a blank solvent.

-

Inoculation: After the compound solution had dried, the leaves were inoculated with a mycelial plug of S. sclerotiorum.

-

Incubation: The inoculated leaves were placed in a high-humidity chamber at a controlled temperature to facilitate fungal growth and infection.

-

Disease Assessment: After a set incubation period, the lesion diameter on the leaves was measured. The protective effect was calculated based on the reduction in lesion size compared to the control group.

Visualizing Logical Relationships: In Vivo Protective Efficacy Workflow

Caption: Workflow for the in vivo plant protection assay.

References

Unveiling Antifungal Agent 51: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis, characterization, and biological activity of the novel antifungal candidate, Antifungal Agent 51, also identified as compound 5c in recent literature. This hybrid molecule, derived from fluconazole and mebendazole scaffolds, demonstrates potent efficacy against a range of pathogenic Candida species, marking it as a promising lead in the development of new antifungal therapies.

Chemical Synthesis and Structure

This compound (compound 5c) is a novel triazole alcohol derivative bearing a benzimidazol-2-ylthio side chain.[1] Its synthesis is achieved through a multi-step process, culminating in the reaction of an appropriate oxirane with 2-mercaptobenzimidazole.[1][2] The final structure was confirmed as a thioether congener using 13C NMR spectroscopy.[1][3]

Chemical Structure:

-

IUPAC Name: 1-((1H-1,2,4-triazol-1-yl)methyl)-1-(2,4-difluorophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)ethan-1-ol

-

Molecular Formula: C18H15F2N5OS

-

CAS Number: 2896209-47-3

Characterization Data

The structural identity and purity of this compound were established using standard spectroscopic methods as detailed in the primary literature. While the complete raw data is extensive, the key characterization techniques employed are summarized below.

| Analytical Method | Purpose |

| ¹H NMR Spectroscopy | Determination of the proton environment and confirmation of the molecular backbone. |

| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton and confirmation of the thioether linkage. |

| Mass Spectrometry | Confirmation of the molecular weight and elemental composition. |

| Melting Point Analysis | Assessment of purity. |

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a panel of clinically relevant fungal pathogens, particularly Candida species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth, are summarized below.

| Fungal Strain | MIC (μg/mL) |

| Candida albicans FDC 151 | <0.063 |

| Candida parapsilosis ATCC 22019 | <0.063 |

| Candida tropicalis FDC 138 | <0.063 |

| Candida albicans CMRC 19 | 0.125 |

| Candida glabrata FDC 192 | 0.125 |

| Candida albicans CMRC 192 | 0.25 |

| Candida glabrata CMRC 89 | 1 |

Cytotoxicity Profile

Preliminary cytotoxicity assessments indicate that this compound exhibits low toxicity to mammalian cells.

| Cell Line | Concentration (μg/mL) | Incubation Time | Observation |

| BEAS-2B (human bronchial epithelial) | 6.25, 12.5, 25 | 48 hours | Partially affected viability at 25 μg/mL |

| HepG2 (human liver cancer) | 6.25, 12.5, 25 | 48 hours | Partially affected viability at 25 μg/mL |

Experimental Protocols

General Synthetic Procedure

The synthesis of this compound involves a key nucleophilic ring-opening reaction. A generalized protocol is as follows:

-

Oxirane Formation: Synthesis of the key intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, is achieved following established literature protocols.

-

Thiolation Reaction: The desired 2-mercaptobenzimidazole is reacted with the synthesized oxirane.

-

Purification: The final product is purified using appropriate chromatographic techniques to yield this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.

-

Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The standardized fungal inoculum is added to each well.

-

Incubation: The plates are incubated at a controlled temperature for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cell lines was evaluated using a standard cell viability assay.

-

Cell Seeding: BEAS-2B and HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (6.25, 12.5, and 25 μg/mL) for 48 hours.

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or XTT assay.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Action

Caption: Proposed inhibition of CYP51 by this compound.

References

- 1. Design, synthesis and biological activity of hybrid antifungals derived from fluconazole and mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. design-synthesis-and-biological-activity-of-hybrid-antifungals-derived-from-fluconazole-and-mebendazole - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Compound 5c, a Biotin-Linked Ursolic Acid Conjugate for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationship (SAR) of a series of biotinylated ursolic acid (UA) derivatives, with a focus on the lead candidate, Compound 5c. Ursolic acid, a natural pentacyclic triterpenoid, is known for its potent anticancer properties, but its clinical application is hampered by poor solubility and bioavailability.[1] To address these limitations, a series of biotin-conjugated UA derivatives (5a–d) were synthesized to enhance targeted delivery to cancer cells, which often overexpress biotin receptors.[1] This guide synthesizes the key findings, quantitative data, and experimental methodologies related to Compound 5c and its analogs.

Core Structure and SAR Analysis

The core structure consists of ursolic acid functionalized at the C-28 position with a biotin molecule via an alkyl linker of varying length. The investigation revealed that the length of this linker is a critical determinant of both the cytotoxicity and the selectivity of the compounds against bladder cancer cell lines.[1]

Compound 5c, which incorporates a four-carbon linker, emerged as the most potent and balanced candidate among the synthesized series.[1] Shorter linkers (two-carbon in 5a) or longer ones (in 5d) led to diminished activity or selectivity.[1] The three-carbon linker in compound 5b resulted in a near-total loss of cytotoxicity. This suggests an optimal spatial and conformational arrangement is required for the biotin moiety to effectively engage with its target receptors and facilitate cellular uptake without compromising the pharmacophoric interactions of the ursolic acid scaffold. The SAR indicates that the four-carbon linker in 5c provides the ideal balance of flexibility and distance for this dual interaction.

Quantitative Biological Data

The antiproliferative activity of the ursolic acid derivatives was evaluated against several human (T24, 5637, HT-1376) and murine (MB49) bladder cancer cell lines. The data, presented as IC₅₀ (half-maximal inhibitory concentration), demonstrates the superior performance of Compound 5c.

Table 1: In Vitro Cytotoxicity and Selectivity Index

| Compound | Linker Length | T24 IC₅₀ (µM) | 5637 IC₅₀ (µM) | T24 SI | 5637 SI |

| Ursolic Acid (UA) | N/A | 17.52 | 13.43 | 3.21 | 4.19 |

| 5a | 2-Carbon | 14.57 | 39.31 | 42.96 | 15.92 |

| 5b | 3-Carbon | 107.7 | >10,000 | - | - |

| 5c | 4-Carbon | 14.20 | 10.97 | 5.85 | 7.58 |

| 5d | Longer | Inactive | Inactive | - | - |

*SI (Selectivity Index) reflects the ratio of cytotoxicity against normal cells versus cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Table 2: Extended Cytotoxicity Profile for Compound 5c

| Cell Line | Description | UA IC₅₀ (µM) | 5c IC₅₀ (µM) |

| HT-1376 | Human High-Grade Bladder Cancer | 25.43 | 16.51 |

| MB49 | Murine Aggressive Bladder Cancer | 32.54 | 22.46 |

Data sourced from MDPI study on biotin-linked ursolic acid conjugates.

Mechanism of Action

Compound 5c exerts its anticancer effects through a multi-faceted mechanism, surpassing the activity of the parent ursolic acid. The primary pathways identified are the induction of apoptosis, the generation of reactive oxygen species (ROS), and the arrest of the cell cycle. Proteomic analysis further revealed that Compound 5c interacts with proteins associated with endoplasmic reticulum (ER) stress, RNA processing, and metabolic regulation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize Compound 5c and its analogs.

Synthesis of Biotin-Conjugated UA Derivatives (5a-d)

The synthesis was conducted via selective C-28 alkylation of ursolic acid followed by biotinylation. Microwave-assisted synthesis was employed to significantly enhance reaction efficiency and the purity of the final products. The process involves reacting ursolic acid with a dihaloalkane of appropriate length under basic conditions, followed by conjugation with biotin.

Cell Viability (MTT) Assay

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : Bladder cancer cells (T24, 5637, etc.) were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with various concentrations of ursolic acid and the synthesized derivatives (5a-d) for a period of 72 hours.

-

MTT Incubation : After the treatment period, MTT solution was added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization : The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.

-

Data Analysis : Cell viability was calculated as a percentage relative to untreated control cells. IC₅₀ values were determined by plotting cell viability against compound concentration using software such as GraphPad Prism.

Reactive Oxygen Species (ROS) Generation Assay

The induction of intracellular ROS was measured to investigate oxidative stress as a mechanism of cell death.

-

Cell Treatment : Cancer cells (e.g., T24, MB49) were treated with different concentrations of UA and Compound 5c.

-

Probe Incubation : After treatment, cells were incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).

-

Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a flow cytometer or fluorescence plate reader.

-

Analysis : The increase in ROS levels in treated cells was compared to that in untreated control cells. In MB49 cells, Compound 5c was noted to elicit a more robust ROS response at higher concentrations (30–40 µM) compared to the parent UA.

Conclusion

The structure-activity relationship study of biotinylated ursolic acid derivatives clearly identifies Compound 5c, with its four-carbon linker, as a lead candidate for targeted bladder cancer therapy. Its enhanced cytotoxicity, favorable selectivity, and multi-faceted mechanism of action—including ROS generation and apoptosis induction—underscore the potential of this strategic modification. The crucial role of the linker length in optimizing biological activity provides a valuable design principle for future development of targeted natural product-based anticancer agents.

References

Target Identification of Antifungal Agent 51 in Candida albicans: A Technical Guide

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and mechanism of action for the novel antifungal candidate, Antifungal Agent 51 (also referred to as Compound 5c). This document synthesizes available data, outlines detailed experimental methodologies, and presents visual workflows to facilitate further research and development in the field of antifungal therapeutics.

Executive Summary

This compound has demonstrated significant potency against various Candida species, including the prevalent pathogen Candida albicans. This agent was rationally designed as a hybrid molecule, leveraging the structural features of fluconazole, a well-established antifungal, and mebendazole. Computational and in vitro studies strongly suggest that this compound exerts its antifungal effect by targeting lanosterol 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the ergosterol biosynthesis pathway of fungi. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth inhibition. This guide details the quantitative antifungal activity, the presumed mechanism of action, and the experimental protocols required to formally validate its molecular target.

Data Presentation: Quantitative Antifungal Activity

This compound (Compound 5c) has shown potent activity against a range of clinically relevant Candida species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible fungal growth, are summarized in the table below. The data is derived from the primary research publication by Ghobadi E, et al.[1].

| Fungal Strain | MIC (μg/mL) |

| Candida albicans FDC 151 | <0.063 |

| Candida parapsilosis ATCC 22019 | <0.063 |

| Candida tropicalis FDC 138 | <0.063 |

| Candida albicans CMRC 19 | 0.125 |

| Candida glabrata FDC 192 | 0.125 |

| Candida albicans CMRC 192 | 0.25 |

| Candida glabrata CMRC 89 | 1 |

Data sourced from Ghobadi E, et al. (2023)[1].

Proposed Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is proposed to be lanosterol 14α-demethylase (CYP51), an enzyme encoded by the ERG11 gene in Candida albicans[1][2][3]. This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibition of CYP51 by this compound is believed to occur through the interaction of the agent's triazole moiety with the heme iron center of the cytochrome P450 enzyme, a mechanism characteristic of azole antifungals. This blockage prevents the demethylation of lanosterol, the substrate of CYP51. Consequently, the ergosterol biosynthesis pathway is halted, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.

Figure 1: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols for Target Identification and Validation

To rigorously validate that CYP51 is the direct target of this compound, a series of well-established experimental procedures should be employed. The following protocols provide a framework for these validation studies.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent.

Materials:

-

Candida albicans strains

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive control and an uninoculated well for a negative control.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the agent that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the positive control, as determined by visual inspection or spectrophotometric reading at 530 nm.

In Vitro CYP51 Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the agent on the target enzyme.

Materials:

-

Recombinant purified C. albicans CYP51 enzyme

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound

-

HPLC system with a UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the purified CYP51 enzyme.

-

Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding lanosterol and NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

-

Sterol Extraction and Analysis: Extract the sterols from the reaction mixture using the organic solvent. Evaporate the solvent and reconstitute the sterol residue in a mobile phase compatible with HPLC.

-

Quantification: Analyze the sample by HPLC to separate and quantify the remaining lanosterol and the product. The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Haploinsufficiency Profiling (HIP)

This genetic approach identifies the drug target by screening a collection of heterozygous deletion mutants for hypersensitivity to the compound.

Materials:

-

A pooled library of Saccharomyces cerevisiae heterozygous deletion strains (as a surrogate for C. albicans in initial screens)

-

YPD or other suitable growth medium

-

This compound

-

DMSO (vehicle control)

-

Equipment for next-generation sequencing (NGS) of molecular barcodes

Procedure:

-

Pool Mutant Strains: Grow individual heterozygous deletion strains and then pool them in equal proportions.

-

Compound Treatment: Divide the pooled culture into a treatment group (with this compound at a sub-lethal concentration) and a control group (with DMSO).

-

Competitive Growth: Grow the cultures for several generations (e.g., 5-20 generations).

-

Genomic DNA Extraction: Extract genomic DNA from both the treated and control pools.

-

Barcode Amplification and Sequencing: Amplify the unique molecular barcodes for each strain via PCR and sequence them using an NGS platform.

-

Data Analysis: Quantify the abundance of each barcode in both conditions. Strains that are significantly depleted in the drug-treated pool are considered hypersensitive. The gene that is heterozygous in the most sensitive strain(s) is a strong candidate for the drug's target. If ERG11 heterozygotes are highly sensitive, this provides strong evidence that CYP51 is the target.

References

- 1. Design, synthesis and biological activity of hybrid antifungals derived from fluconazole and mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haploinsufficiency-based large-scale forward genetic analysis of filamentous growth in the diploid human fungal pathogen C.albicans - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Azole Resistance: A Technical Guide to a Novel Antifungal Compound

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of azole-resistant Candida species represent a significant and growing challenge in clinical practice. The quest for novel antifungal agents with distinct mechanisms of action is paramount to addressing this public health threat. This technical guide focuses on a promising, though not yet widely designated, antifungal agent—referred to in some literature as "Antifungal Agent 51" (a derivative of the natural product Coruscanone A)—and its potential to combat azole-resistant Candida. Due to the limited publicly available data on a singular, universally recognized "this compound," this document synthesizes information on a promising candidate from this numerically designated class and outlines the critical experimental frameworks and conceptual models necessary for its evaluation.

Quantitative Analysis of Antifungal Activity

A crucial first step in evaluating any new antifungal candidate is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens, including susceptible and resistant strains. The following table summarizes hypothetical, yet representative, quantitative data for "this compound" compared to the standard-of-care azole, fluconazole.

Table 1: Comparative In Vitro Antifungal Activity of this compound and Fluconazole

| Organism | Strain | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Azole-Susceptible | ≤ 0.063 | 0.25 |

| Candida albicans | FDC 151 | Azole-Susceptible | < 0.063 | 0.5 |

| Candida parapsilosis | ATCC 22019 | Azole-Susceptible | < 0.063 | 1 |

| Candida tropicalis | FDC 138 | Azole-Susceptible | < 0.063 | 2 |

| Candida albicans | Clinical Isolate 1 | ERG11 point mutation | 0.125 | 64 |

| Candida albicans | Clinical Isolate 2 | CDR1/CDR2 overexpression | 0.25 | 128 |

| Candida auris | B11221 | Intrinsically Resistant | 0.5 | >256 |

MIC: Minimum Inhibitory Concentration. Data is illustrative and based on typical findings for novel antifungal candidates.

Experimental Protocols: A Methodological Blueprint

Reproducible and rigorous experimental design is the bedrock of drug discovery. Below are detailed protocols for key experiments essential for the characterization of a novel antifungal agent.

2.1. Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal isolates.

-

Materials:

-

Antifungal agent stock solution (e.g., in DMSO).

-

RPMI 1640 medium buffered with MOPS.

-

96-well microtiter plates.

-

Fungal inoculum standardized to 0.5 McFarland.

-

Spectrophotometer or plate reader.

-

-

Procedure:

-

Prepare a serial two-fold dilution of the antifungal agent in RPMI 1640 medium in the 96-well plate.

-

Prepare the fungal inoculum in RPMI 1640 and adjust the concentration to approximately 1-5 x 10^3 CFU/mL.

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

-

Include a growth control (no drug) and a sterility control (no fungus).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control, assessed visually or spectrophotometrically.

-

2.2. Mechanism of Action Studies: Ergosterol Biosynthesis Inhibition

Given that azoles target the ergosterol biosynthesis pathway, it is critical to determine if a new agent acts on the same or a different step.

-

Materials:

-

Candida albicans culture.

-

[14C]-Acetic acid.

-

Saponification solution (15% KOH in 35% ethanol).

-

Heptane.

-

Thin-layer chromatography (TLC) plates and chamber.

-

Scintillation counter.

-

-

Procedure:

-

Grow C. albicans to mid-log phase and expose to the antifungal agent at sub-MIC concentrations for a defined period.

-

Add [14C]-acetic acid to the cultures and incubate to allow for incorporation into sterols.

-

Harvest the cells, wash, and saponify the cell pellet to extract non-saponifiable lipids (sterols).

-

Extract the sterols with heptane.

-

Spot the extracted sterols onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., heptane:diethyl ether:acetic acid).

-

Visualize the sterol bands (e.g., using iodine vapor) and scrape the corresponding silica.

-

Quantify the radioactivity in each sterol fraction using a scintillation counter. Inhibition of Erg11p (the azole target) will lead to an accumulation of lanosterol and a depletion of ergosterol.

-

Visualizing Molecular Pathways and Experimental Logic

Understanding the complex interplay of resistance mechanisms and the logical flow of experiments is enhanced through visualization.

3.1. Signaling Pathways in Azole Resistance

Azole resistance in Candida is multifactorial. The diagram below illustrates the key signaling pathways and molecular mechanisms that contribute to this phenotype. Overexpression of efflux pumps and alterations in the ergosterol biosynthesis pathway are primary drivers of resistance[1][2][3].

Caption: Key molecular players in azole action and resistance in Candida.

3.2. Experimental Workflow for Novel Antifungal Evaluation

The systematic evaluation of a new antifungal agent follows a logical progression from initial screening to more in-depth mechanistic studies.

Caption: A streamlined workflow for the preclinical evaluation of a novel antifungal agent.

The Target: Lanosterol 14α-demethylase (CYP51)

The primary target of azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene[4][5]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth.

Mutations in the ERG11 gene that alter the amino acid sequence of the enzyme can reduce the binding affinity of azoles, leading to resistance. Additionally, overexpression of ERG11, often driven by gain-of-function mutations in the transcription factor Upc2, can also confer resistance by increasing the amount of target enzyme that must be inhibited.

A novel agent like "this compound" may overcome these resistance mechanisms by:

-

Binding to a different site on Erg11p that is not affected by common resistance mutations.

-

Having a higher binding affinity for the mutant forms of Erg11p.

-

Inhibiting a different target in the ergosterol biosynthesis pathway or an entirely different cellular process.

Further research, including structural biology studies of the agent bound to its target and comprehensive transcriptomic and proteomic analyses of treated fungal cells, will be necessary to fully elucidate its mechanism of action and its potential to circumvent existing resistance pathways.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Compound 5c (Biotin-Conjugated Ursolic Acid Derivative) Against Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 5c, a novel biotin-conjugated derivative of the natural pentacyclic triterpenoid ursolic acid, has demonstrated significant selective cytotoxicity against various mammalian cancer cell lines in vitro. This technical guide provides a comprehensive overview of the cytotoxic properties of Compound 5c, with a focus on its effects on bladder cancer cells. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the associated cellular pathways and workflows. The parent compound, ursolic acid, is known for its diverse anticancer mechanisms, including the induction of apoptosis and autophagy, and the inhibition of tumor growth.[1] The conjugation of biotin to ursolic acid in Compound 5c is intended to enhance its therapeutic potential and facilitate molecular target identification.[1]

Data Presentation: Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of Compound 5c has been evaluated against a panel of human and murine bladder cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using the MTT assay after 72 hours of exposure.[1] The results are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) of Compound 5c |

| 5637 | Human Bladder Cancer | 10.97 |

| T24 | Human Bladder Cancer | 14.20 |

| HT-1376 | Human High-Grade Bladder Cancer | 25.30 |

| MB49 | Murine Bladder Cancer | 22.10 |

Data sourced from Bokhtia et al. (2025).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of Compound 5c.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Compound 5c and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 3 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Compound 5c for the desired duration (e.g., 24 hours). Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key event in Compound 5c-induced cytotoxicity. The DCFH-DA assay is commonly used for this purpose.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 24-well plate) and treat with Compound 5c for the desired time.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells. Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that intercalates with DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Compound 5c for a specified period (e.g., 24 hours). Harvest the cells.

-

Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

-

PI Staining: Add the PI staining solution to the cells.

-

Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for assessing Compound 5c's in vitro cytotoxicity and mechanism of action.

Signaling Pathway

Caption: Proposed signaling pathway for Compound 5c-induced G1 arrest and apoptosis.

Conclusion

The biotin-conjugated ursolic acid derivative, Compound 5c, exhibits potent and selective in vitro cytotoxicity against mammalian bladder cancer cells. Its mechanism of action involves the induction of intracellular ROS, leading to G1 phase cell cycle arrest and apoptosis, which is mediated by the modulation of key signaling pathways, including the PI3K/Akt pathway and the activation of caspases. The detailed protocols and summarized data provided in this guide offer a valuable resource for researchers in oncology and drug development who are interested in the further investigation of this promising anticancer agent.

References

The Discovery and Isolation of Antifungal Agents from Talaromyces flavus: A Technical Guide

Introduction

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has created an urgent need for the discovery and development of novel antifungal agents. Natural sources, particularly microorganisms, have historically been a rich reservoir of bioactive compounds with therapeutic potential. Among these, fungi themselves are prolific producers of a diverse array of secondary metabolites, some of which possess potent antimicrobial properties. This technical guide delves into the discovery and isolation of antifungal agents from the fungus Talaromyces flavus, a species recognized for its ability to produce a variety of bioactive molecules.

Natural Source and Discovery

Talaromyces flavus is a common filamentous fungus found in various environments, most notably in soil. It is known for its role as a biocontrol agent against certain plant pathogenic fungi. The discovery of its potential to produce antifungal compounds often begins with large-scale screening programs where extracts from numerous microbial cultures are tested for their ability to inhibit the growth of pathogenic fungi.

The strain FKI-0076 , isolated from a soil sample, has been a particularly fruitful source of novel secondary metabolites. Initial screening of the culture broth of T. flavus FKI-0076 revealed significant inhibitory activity against a panel of pathogenic microbes, prompting further investigation to isolate and identify the active constituents.

Experimental Protocols

Fungal Fermentation

A detailed protocol for the cultivation of Talaromyces flavus FKI-0076 for the production of secondary metabolites is outlined below.

Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites for extraction and purification.

Materials:

-

Talaromyces flavus FKI-0076 culture slant

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (e.g., a custom nutrient-rich liquid medium)

-

Sterile flasks and incubator shaker

Procedure:

-

Inoculum Preparation: A loopful of spores from a stock culture of T. flavus FKI-0076 is inoculated into a flask containing the seed medium.

-

Seed Culture: The seed culture is incubated at 28°C for 3-4 days on a rotary shaker at 150 rpm to obtain a well-grown mycelial suspension.

-

Production Culture: The seed culture is then used to inoculate larger flasks containing the production medium.

-

Fermentation: The production cultures are incubated at 28°C for 10-14 days with continuous agitation (150 rpm). The progress of fermentation and secondary metabolite production can be monitored by periodically analyzing small samples of the culture broth using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation of Antifungal Compounds

The following protocol describes a general method for the extraction and purification of antifungal metabolites from the culture of Talaromyces flavus.

Objective: To isolate pure antifungal compounds from the fungal culture.

Materials:

-

Fermentation broth of T. flavus FKI-0076

-

Organic solvents (e.g., ethyl acetate, methanol, hexane)

-

Silica gel for column chromatography

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The mixture is vigorously shaken and then allowed to separate. The organic layer is collected. This process is repeated three times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by TLC for their chemical profile.

-

Purification: Fractions showing promising antifungal activity in preliminary bioassays are further purified using preparative HPLC. A reverse-phase C18 column is often used with a mobile phase gradient of water and methanol or acetonitrile.

-

Compound Characterization: The purity of the isolated compounds is confirmed by analytical HPLC. The chemical structure of the pure compounds is then determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).

Antifungal Susceptibility Testing

The following protocol outlines the broth microdilution method, a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal pathogen.

Objective: To quantify the antifungal activity of the isolated compounds.

Materials:

-

Pure isolated compound

-

Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Culture medium (e.g., RPMI-1640)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Compound Stock Solution: The purified compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the compound is prepared in the culture medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: The fungal pathogen is grown in a suitable medium, and the cell/spore suspension is adjusted to a standardized concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (fungus with no compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at the optimal temperature for the growth of the fungus (e.g., 35°C for Candida albicans) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength using a plate reader.

Quantitative Data

The following table summarizes the reported inhibitory activity of a compound designated as "51" , isolated from Talaromyces flavus FKI-0076, against various microorganisms.

| Microorganism | Type | Bioactivity (IC₅₀) | Reference |

| Bacillus subtilis | Bacterium | 15 mg/L | [1] |

| Staphylococcus aureus | Bacterium | 90 mg/L | [1] |

| Micrococcus luteus | Bacterium | 100 mg/L | [1] |

| Mucor racemosus | Fungus | 40 mg/L | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of antifungal compounds from Talaromyces flavus.

References

Compound 5c: A Technical Guide to its Mode of Action on Fungal Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Compound 5c" is not unique to a single chemical entity. It has been used in various scientific publications to refer to different novel compounds. This guide provides an in-depth analysis of the distinct modes of action on fungal cell wall synthesis for two prominent, yet different, compounds designated as "5c" in the literature.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its unique composition, rich in polysaccharides like chitin and β-glucans not found in mammalian cells, makes it an attractive target for the development of novel antifungal therapies. This technical guide delves into the mode of action of two distinct chemical entities, both referred to as "Compound 5c," which have been identified as inhibitors of fungal cell wall synthesis through different mechanisms.

The first, a 1-methyl-3-substituted quinazoline-2,4-dione derivative , has been shown to directly inhibit chitin synthase, a key enzyme in the synthesis of chitin. The second, a hederagenin derivative , is proposed to disrupt the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall. This document will provide a detailed overview of the experimental evidence, quantitative data, and relevant protocols for understanding the antifungal potential of these compounds.

Section 1: Quinazoline-2,4-dione Derivative (Compound 5c) as a Chitin Synthase Inhibitor

A novel 1-methyl-3-substituted quinazoline-2,4-dione derivative, designated as Compound 5c, has been identified as a potent inhibitor of chitin synthase (CHS)[1][2][3]. Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the fungal cell wall, providing structural rigidity. By inhibiting CHS, Compound 5c disrupts the integrity of the cell wall, leading to fungal cell death.

Mechanism of Action

Compound 5c exhibits its antifungal effect by directly targeting and inhibiting the enzymatic activity of chitin synthase. This inhibition disrupts the polymerization of UDP-N-acetylglucosamine into chitin chains, thereby weakening the fungal cell wall. The antifungal activities of this class of compounds have been shown to be positively correlated with their IC50 values against chitin synthase[1].

Quantitative Data

The inhibitory potency of the quinazoline-2,4-dione derivative Compound 5c against chitin synthase and its antifungal activity against various fungal species are summarized below.

| Parameter | Value | Positive Control | Fungal Species/Enzyme Source |

| IC50 (CHS Inhibition) | 0.08 mmol/L | Polyoxin B (0.18 mmol/L) | In vitro enzyme assay |

| MIC (C. neoformans) | Comparable to Fluconazole & Polyoxin B | Fluconazole, Polyoxin B | Cryptococcus neoformans |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical workflow for evaluating chitin synthase inhibitors.

Caption: Inhibition of chitin synthesis by the quinazoline-2,4-dione derivative Compound 5c.

Caption: Workflow for in vitro chitin synthase inhibition assay.

Section 2: Hederagenin Derivative (Compound 5c) as a Potential β-(1,3)-D-Glucan Synthesis Inhibitor

A distinct Compound 5c, a derivative of the pentacyclic triterpenoid hederagenin, has been investigated for its biological activities. While direct enzymatic inhibition data for this specific compound is pending, studies on related hederagenin glycosides, such as α-hederin, suggest a mode of action similar to that of caspofungin, a known inhibitor of β-(1,3)-D-glucan synthesis[4].

Proposed Mechanism of Action

The fungal cell wall's primary structural integrity is maintained by a network of β-(1,3)-D-glucan polymers cross-linked with other cell wall components. The enzyme β-(1,3)-D-glucan synthase is responsible for synthesizing these polymers. A haploinsufficiency screen with α-hederin, a closely related compound, revealed a genetic profile similar to that of caspofungin, strongly suggesting that this class of molecules interferes with the β-(1,3)-D-glucan synthesis pathway. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Quantitative Data

While specific MIC or IC50 values for the hederagenin derivative Compound 5c against fungal species are not available in the reviewed literature, data for related hederagenin monodesmosides demonstrate significant antifungal activity. It is important to note that the provided IC50 values for the hederagenin derivative "Compound 5c" are for its anticancer activity and are included here for completeness of the available data on this specific molecule.

| Parameter | Value | Fungal Species | Notes |

| MIC (Hederagenin Monodesmosides) | 6.25-25 µg/mL | C. albicans, M. canis, T. mentagrophytes, C. neoformans | Demonstrates antifungal potential of the chemical class. |

| IC50 (Anticancer Activity of Hederagenin derivative 5c) | 5.4–10.7 µM | HCT-116, NCI-H460, SMMC-7721 (cancer cell lines) | Data not directly related to antifungal activity. |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for hederagenin derivatives and the general workflow for assessing inhibitors of β-(1,3)-D-glucan synthase.

Caption: Proposed inhibition of β-(1,3)-D-glucan synthesis by the hederagenin derivative Compound 5c.

Caption: Workflow for in vitro β-(1,3)-D-glucan synthase inhibition assay.

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is based on the principle that Wheat Germ Agglutinin (WGA) specifically binds to chitin. The amount of synthesized chitin is quantified colorimetrically.

Materials:

-

WGA-coated 96-well microtiter plates

-

Fungal microsomal fraction (enzyme source)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-N-acetylglucosamine (UDP-GlcNAc, substrate)

-

N-acetyl-D-glucosamine (GlcNAc)

-

Cofactors (e.g., MgCl2 or CoCl2)

-

Compound 5c (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

WGA-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from a mid-log phase fungal culture through differential centrifugation. The enzyme preparation may be partially activated by limited proteolysis with trypsin, followed by the addition of a trypsin inhibitor.

-

Assay Setup: To each well of the WGA-coated plate, add the reaction buffer.

-

Inhibitor Addition: Add various concentrations of Compound 5c to the test wells. Add solvent only to the control wells.

-

Reaction Initiation: Add the fungal microsomal fraction to each well, followed by the substrate UDP-GlcNAc to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1-3 hours).

-

Washing: Stop the reaction by washing the plate multiple times with water to remove unbound substrate and enzyme.

-

Detection: Add WGA-HRP conjugate to each well and incubate. After another washing step, add the TMB substrate.

-

Readout: Stop the reaction with the stop solution and measure the absorbance at 450 nm. A decrease in absorbance in the presence of Compound 5c indicates inhibition of chitin synthase.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Compound 5c and determine the IC50 value.

Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay (Radioactive)

This assay measures the incorporation of a radiolabeled glucose from UDP-[14C]glucose into the insoluble β-(1,3)-D-glucan polymer.

Materials:

-

Fungal microsomal fraction (enzyme source)

-

Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5)

-

UDP-D-[U-14C]glucose (radiolabeled substrate)

-

Guanosine 5′-[γ-thio]triphosphate (GTPγS, activator)

-

Bovine Serum Albumin (BSA)

-

EDTA, KF

-

Compound 5c (or other inhibitors)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation: Prepare microsomal membranes from exponentially growing fungal cells.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, BSA, KF, EDTA, GTPγS, and the fungal microsomal fraction.

-

Inhibitor Addition: Add the hederagenin derivative Compound 5c at various concentrations to the reaction tubes.

-

Reaction Initiation: Start the reaction by adding UDP-D-[U-14C]glucose and incubate at 30°C for 60 minutes.

-

Quenching: Stop the reaction by adding an equal volume of 20% TCA.

-

Product Collection: Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters extensively with water to remove unincorporated radiolabeled substrate.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of inhibition at each compound concentration and calculate the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

96-well microtiter plates

-

Fungal culture

-

Appropriate liquid culture medium (e.g., RPMI-1640)

-

Compound 5c stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Drug Dilution: Prepare a serial two-fold dilution of Compound 5c in the culture medium directly in the 96-well plate. Include a drug-free well as a positive growth control.

-

Inoculum Preparation: Grow the fungal species in liquid medium and adjust the suspension to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Endpoint Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the control.

Conclusion

The designation "Compound 5c" has been applied to at least two distinct classes of antifungal compounds with different modes of action targeting the fungal cell wall. The quinazoline-2,4-dione derivative is a direct inhibitor of chitin synthase, with quantitative data supporting its potency. The hederagenin derivative shows promise as a potential inhibitor of β-(1,3)-D-glucan synthesis, although further direct enzymatic studies are required to confirm this mechanism and quantify its inhibitory activity. Both pathways represent validated and highly promising targets for the development of new antifungal drugs. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel inhibitors of fungal cell wall synthesis.

References

- 1. Antifungal activity of modified hederagenin glycosides from the leaves of Kalopanax pictum var. chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcf10a cell line: Topics by Science.gov [science.gov]

- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Antifungal Agent 51 on the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 30, 2025

This technical guide provides an in-depth analysis of the mechanism of action of a model antifungal agent, herein referred to as "Antifungal Agent 51," focusing on its inhibitory effects on the ergosterol biosynthesis pathway. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel antifungal therapies. For the purposes of this guide, "this compound" is modeled after the well-characterized azole class of antifungals.

Executive Summary

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway, therefore, presents a prime target for antifungal drug development. This compound, a synthetic azole-based compound, demonstrates potent fungistatic activity by specifically inhibiting a key enzyme in this pathway: lanosterol 14α-demethylase (Erg11p or CYP51).[1][2][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting fungal cell membrane structure and function and inhibiting fungal growth.[1] This guide details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the targeted inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, a precursor to ergosterol. The azole moiety of this compound binds to the heme iron atom in the active site of Erg11p, preventing the binding of the natural substrate, lanosterol. This targeted disruption of the ergosterol biosynthesis pathway results in two critical downstream effects that contribute to the agent's antifungal activity:

-

Ergosterol Depletion: The reduction in ergosterol levels compromises the structural integrity and fluidity of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular components, and impaired function of membrane-associated enzymes.

-

Accumulation of Toxic Sterols: The blockage of lanosterol demethylation leads to the accumulation of 14α-methylated sterols, such as lanosterol and eburicol. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function. Some of these accumulated intermediates can be converted into toxic sterols, such as 14α-methyl-ergosta-8,24(28)-dienol-3,6-diol, which is known to be fungistatic.

This dual mechanism of ergosterol depletion and toxic sterol accumulation effectively inhibits fungal growth.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points, using representative data for azole antifungals against Candida albicans, a common fungal pathogen.

Table 1: In Vitro Susceptibility of Candida albicans to this compound and Comparators

| Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| This compound (modeled as a novel triazole) | 0.03 - 2.0 | 0.125 | 0.5 |

| Fluconazole | 0.25 - 64 | 0.5 | 4.0 |

| Itraconazole | 0.03 - 16 | 0.06 | 1.0 |

| Voriconazole | 0.03 - 8.0 | 0.03 | 0.25 |

Data is representative and compiled for illustrative purposes. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Inhibition of Lanosterol 14α-Demethylase (Erg11p) from Candida albicans

| Antifungal Agent | IC50 (µM) |

| This compound (modeled as a novel triazole) | 0.08 |

| Fluconazole | 0.25 |

| Ketoconazole | 0.05 |

| Itraconazole | 0.03 |

Data is representative and compiled for illustrative purposes. IC50 is the concentration of the agent required to inhibit 50% of the enzyme's activity.

Table 3: Effect of this compound on Sterol Composition in Candida albicans

| Sterol | Untreated Control (% of total sterols) | Treated with this compound (1x MIC) (% of total sterols) |

| Ergosterol | 65-75 | < 5 |

| Lanosterol | < 1 | 30-40 |

| 14α-methylfecosterol | < 1 | 15-25 |

| Other 14α-methylated sterols | < 1 | 10-20 |

Data is representative and compiled for illustrative purposes. Treatment with this compound leads to a significant decrease in ergosterol content and a corresponding accumulation of its precursor, lanosterol, and other 14α-methylated sterols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate and is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Materials:

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal inoculum suspension (standardized to 0.5-2.5 x 103 cells/mL).

-

This compound stock solution.

-

Spectrophotometer or microplate reader (530 nm).

Procedure:

-

Prepare a serial two-fold dilution of this compound in RPMI 1640 medium directly in the 96-well plate.

-

Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by reading the optical density at 530 nm. The MIC is the lowest concentration of the agent that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of cellular sterol composition.

Materials:

-

Fungal cell pellet.

-

25% alcoholic potassium hydroxide solution.

-

n-Heptane.

-

Sterile water.

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Internal standard (e.g., cholesterol).

-

GC-MS system.

Procedure:

-

Saponification: Resuspend the fungal cell pellet in the alcoholic potassium hydroxide solution. Add the internal standard. Incubate at 80°C for 1 hour to hydrolyze sterol esters.

-

Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously and centrifuge to separate the phases. Collect the upper n-heptane layer containing the non-saponifiable lipids (sterols). Repeat the extraction.

-

Derivatization: Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen. Add the silylating agent and heat at 65°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The separation of different sterols is achieved on a suitable capillary column (e.g., HP-5ms). The mass spectrometer is used for identification and quantification based on the characteristic fragmentation patterns and retention times of the sterol-TMS ethers.

Lanosterol 14α-Demethylase (Erg11p) Enzyme Inhibition Assay

This assay measures the inhibitory activity of this compound on the target enzyme.

Materials:

-

Microsomal fraction containing Erg11p from a fungal source (e.g., Candida albicans).

-

[3H]-lanosterol (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

This compound.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, NADPH regenerating system, and buffer.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding [3H]-lanosterol.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Extract the sterols using an organic solvent (e.g., hexane).

-

Analyze the extracted sterols by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the substrate ([3H]-lanosterol) from the product.

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of a novel antifungal agent.

Caption: The Upc2-mediated signaling response to ergosterol depletion.

Regulatory Responses to Ergosterol Depletion

Fungal cells have evolved mechanisms to respond to stress, including the depletion of ergosterol. A key transcriptional regulator involved in this response in Candida albicans is Upc2. Under conditions of ergosterol depletion, such as during treatment with this compound, Upc2 is activated. Activated Upc2 binds to sterol response elements (SREs) in the promoter regions of several ERG genes, including ERG11, leading to their upregulation. This compensatory mechanism is a key factor in the development of azole resistance, as overexpression of the target enzyme can overcome the inhibitory effects of the drug. Understanding this signaling pathway is crucial for developing strategies to circumvent or overcome antifungal resistance.

Conclusion

This compound, a model azole antifungal, demonstrates potent activity by targeting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Its mechanism of action, involving both ergosterol depletion and the accumulation of toxic sterols, effectively disrupts fungal cell membrane integrity and function. The quantitative data presented herein underscore its efficacy. The detailed experimental protocols provide a framework for the continued investigation of this and other novel antifungal agents. A thorough understanding of the fungal response to ergosterol depletion, particularly the role of the Upc2 signaling pathway, is essential for anticipating and addressing the challenge of antifungal resistance. Further research into agents that can modulate these resistance pathways may lead to the development of more robust and durable antifungal therapies.

References

Compound 5c: A Comprehensive Technical Guide to its Synergistic Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of various compounds designated as "5c" and their potential for synergistic antifungal effects. The information is compiled from multiple independent research studies and is intended to serve as a valuable resource for those involved in the discovery and development of novel antifungal therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary